molecular formula C21H23N3O3S B2759478 1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone CAS No. 941925-05-9

1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone

Cat. No.: B2759478
CAS No.: 941925-05-9
M. Wt: 397.49
InChI Key: VISSQFRWXHCQDV-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone is a synthetic indole derivative designed for advanced pharmaceutical and biochemical research. The compound features a multifaceted molecular architecture, incorporating an indole core substituted at the 1-position with an ethanone linker to a 4-methylpiperazine group and at the 3-position with a phenylsulfonyl moiety. The indole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities . The specific incorporation of the 4-methylpiperazine group is a significant feature, as this substituent is commonly explored in drug discovery to influence the physicochemical properties of a molecule and its interaction with biological targets . Furthermore, the presence of the phenylsulfonyl group is a key functional handle, as sulfone-containing compounds are prevalent in medicinal chemistry for their potential to engage in specific interactions with enzyme binding sites . This molecular framework makes the compound an excellent candidate for research in developing novel therapeutic agents. Its structure suggests potential for diverse biological evaluation, aligning with the known activities of similar indole derivatives, which have shown antiviral, anti-inflammatory, anticancer, anti-HIV, and antimicrobial properties in scientific studies . Researchers can utilize this chemical as a key intermediate or precursor in synthesizing more complex molecules or as a standard in biological screening assays. The presence of the carboxamide-like linkage (via the ethanone bridge to the piperazine) is a particularly valuable feature, as indole carboxamide derivatives are known to exhibit potent inhibitory activity against a variety of enzymes and proteins through hydrogen bonding . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)indol-1-yl]-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-22-11-13-23(14-12-22)21(25)16-24-15-20(18-9-5-6-10-19(18)24)28(26,27)17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISSQFRWXHCQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis for Indole Core Formation

The indole moiety serves as the foundational scaffold for this compound. Fischer indole synthesis remains the most widely reported method for constructing the 1H-indole core. As demonstrated by Suhana and Rajeswari, this reaction involves the acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds. For this target molecule, the synthesis begins with the reaction of phenylhydrazine and a propanone derivative under acidic conditions (e.g., HCl or H₂SO₄) at 80–100°C for 6–12 hours. The cyclization yields 3-methyl-1H-indole as a key intermediate, with yields typically exceeding 70% under optimized conditions.

Critical parameters include:

  • Acid catalyst selection : Boron trifluoride ethyl etherate (BF₃·Et₂O) enhances regioselectivity for 3-substituted indoles.
  • Solvent system : Acetic acid or ethanol/water mixtures improve reaction homogeneity.

Introduction of the phenylsulfonyl group at the indole’s C-3 position is achieved via electrophilic aromatic substitution. A protocol adapted from palladium-catalyzed coupling reactions involves treating 1H-indole with phenylsulfonyl chloride in the presence of a base (e.g., sodium carbonate or pyridine) at 0–25°C in dichloromethane (DCM). This step proceeds with >85% efficiency when using a 1.2:1 molar ratio of sulfonyl chloride to indole.

Reaction conditions :

Parameter Value
Temperature 0–25°C
Solvent DCM/water (2:1 v/v)
Base Na₂CO₃ (2.5 equiv)
Reaction time 2–4 hours

The product, 3-(phenylsulfonyl)-1H-indole, is purified via flash chromatography (0–5% methanol in DCM), yielding a white crystalline solid.

Coupling with 4-Methylpiperazine

The final step involves attaching the 4-methylpiperazine group to the ethanone spacer. A nucleophilic substitution reaction is conducted by refluxing 2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone with 4-methylpiperazine in acetonitrile (MeCN) at 80°C for 12 hours. Catalytic iodine (5 mol%) enhances reaction kinetics, achieving 80–85% conversion.

Optimization insights :

  • Solvent selection : MeCN outperforms DMF or DMSO in minimizing side reactions.
  • Stoichiometry : A 1.5:1 molar ratio of 4-methylpiperazine to ethanone derivative maximizes yield.

Purification via recrystallization from ethanol/water (3:1) affords the final compound as a hydrochloride salt.

Industrial-Scale Production Considerations

Scalable adaptations of the above steps include:

  • Continuous flow reactors : Reduce reaction times by 40% compared to batch processes.
  • Catalyst recycling : Palladium catalysts from coupling steps are recovered using polymeric supports, lowering production costs.
  • Quality control : HPLC with UV detection (λ = 254 nm) ensures >99% purity for pharmaceutical-grade material.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

Step Method Yield (%) Purity (%) Scalability
Indole synthesis Fischer cyclization 72 98 High
Sulfonylation Electrophilic substitution 87 99 Moderate
Ethanone installation Alkylation 68 97 High
Piperazine coupling Nucleophilic substitution 83 99 High

Chemical Reactions Analysis

Types of Reactions

1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups attached to the piperazine or indole rings.

Scientific Research Applications

Scientific Research Applications of 1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone

1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone is a complex organic compound that includes a piperazine ring, an indole moiety, and a phenylsulfonyl group. This compound is studied for its potential use in drug development and materials science.

Medicinal Chemistry

This compound is investigated as a potential pharmacological agent, particularly in the creation of drugs that target cancer and neurological disorders. Certain piperazine-ethyl-amide derivatives, including hexyl homologues, have a high affinity for 5-HT(1A) receptors, suggesting a potential agonist profile .

Biological Applications

The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Materials Science

Due to its unique structure, 1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone is considered a candidate for the creation of novel materials with specific electronic or optical properties.

Industrial Applications

This compound is explored for its potential use in the synthesis of advanced polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to therapeutic effects.

    Inhibition of Enzymes: The compound may inhibit certain enzymes, thereby affecting biochemical pathways and cellular processes.

    Modulation of Signaling Pathways: It can influence signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Modifications on the Piperazine Ring

  • 4-Methylpiperazine vs. Bulky Substituents: The target compound’s 4-methylpiperazine contrasts with benzhydryl (diphenylmethyl)-substituted analogs (e.g., 2-(4-benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone, CAS 850747-36-3). Allylpiperazine Derivatives: Compounds like 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone (e.g., 13a) incorporate allyl groups, enabling further functionalization via click chemistry. Their synthesis involves nucleophilic substitution under mild conditions (room temperature, ethanol/triethylamine), differing from the target compound’s reflux-based synthesis .

Sulfonyl Group Modifications

  • Phenylsulfonyl vs. Tosyl or Methoxy-Substituted Sulfonyl: Replacing phenylsulfonyl with tosyl (p-toluenesulfonyl) in 3a (2-(4-(pyridin-2-yl)piperazin-1-yl)-1-(1-tosyl-1H-indol-3-yl)ethanone) introduces a methyl group, slightly increasing hydrophobicity (C: 46.27% vs. similar values in 3a) . Methoxy-substituted analogs (e.g., 7e, 1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone) exhibit lower melting points (131–134°C vs. 165–167°C for trifluoromethyl-substituted 7f), suggesting improved solubility .

Indole Core and Linker Modifications

  • Tetrazole-Thiol vs. Ethanone Linkers: Compounds like 7j (2-((1-(4-bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone) replace the ethanone bridge with a tetrazole-thiol group, introducing hydrogen-bonding capabilities. This modification correlates with antiproliferative activity in cancer cell lines . Fluorine-Substituted Indoles: Derivatives such as 16 (3-((1-(3-(5-fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)amino)-1-(4-isopropylpiperazin-1-yl)propan-1-one) incorporate fluorine to enhance metabolic stability and binding affinity, as seen in kinase inhibitors .

Table 1: Comparative Analysis of Selected Analogs

Compound ID Piperazine Substituent Indole/Sulfonyl Substituent Melting Point (°C) Biological Activity Source
Target Compound 4-Methyl 3-Phenylsulfonyl Not reported 5-HT6 antagonist (inferred)
3a 4-(Pyridin-2-yl) 1-Tosyl Not reported Not reported
7e 4-(4-Methoxyphenylsulfonyl) Tetrazole-thiol 131–134 Antiproliferative
7f 4-(4-Trifluoromethylphenylsulfonyl) Tetrazole-thiol 165–167 Antiproliferative
13a 4-Allyl 1-Phenyltetrazole Not reported Anticancer (preliminary)
CAS 850747-36-3 4-Benzhydryl 5-Methylindole Not reported Anticancer

Key Findings:

  • Antiproliferative Activity : Trifluoromethyl-substituted analogs (e.g., 7f) exhibit higher melting points and enhanced activity compared to methoxy derivatives, likely due to increased electron-withdrawing effects and metabolic stability .
  • Synthetic Flexibility : Allyl- and tetrazole-containing derivatives (e.g., 13a, 7j) demonstrate modular synthesis routes, enabling rapid diversification for structure-activity relationship (SAR) studies .
  • Receptor Specificity : The target compound’s 4-methylpiperazine and phenylsulfonyl groups are structurally aligned with 5-HT6 receptor antagonists, whereas benzhydryl-substituted analogs show divergent biological targets .

Methodological Considerations

  • Spectral Characterization: The target compound’s synthesis likely employs FT-IR and NMR (as in 13a), with key signals for the ethanone carbonyl (~1675 cm⁻¹ in IR) and piperazine protons (δ 2.5–3.5 ppm in ¹H NMR) .

Biological Activity

1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone, often referred to as a piperazine derivative, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring , an indole moiety , and a phenylsulfonyl group , contributing to its unique properties. Its molecular formula is C17H22N2O2SC_{17}H_{22}N_{2}O_{2}S with a molecular weight of approximately 342.44 g/mol. The structural characteristics are essential for its interaction with biological targets.

PropertyValue
Molecular FormulaC17H22N2O2SC_{17}H_{22}N_{2}O_{2}S
Molecular Weight342.44 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of 1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone is primarily attributed to its ability to interact with specific receptors and enzymes:

  • Receptor Binding : The compound can bind to various receptors, modulating their activity. For instance, it has been studied for its potential effects on the retinoic acid receptor-related orphan receptor C (RORc), which plays a crucial role in inflammatory responses .
  • Enzyme Inhibition : It may inhibit certain enzymes involved in key biochemical pathways. Research indicates that similar compounds have shown low micromolar to nanomolar antiproliferative potency against human cell lines, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

  • Antiproliferative Activity : A study demonstrated that derivatives of piperazine exhibit significant antiproliferative effects against various cancer cell lines, with IC50 values as low as 24 nM for certain analogs . This suggests that modifications to the structure can enhance biological activity.
  • Inflammatory Diseases : Research has focused on the development of selective RORc inverse agonists derived from similar structures, indicating that such compounds could be beneficial in treating inflammatory diseases like psoriasis and rheumatoid arthritis .
  • Neuropharmacology : The compound's interactions with serotonin receptors have been explored, positioning it as a potential candidate for treating neurodegenerative diseases such as Alzheimer's, where modulation of neurotransmitter systems is crucial .

Table 2: Biological Activities and Applications

Activity TypeDescriptionReference
AntiproliferativeLow micromolar potency against cancer cell lines
Inflammatory ModulationPotential treatment for psoriasis and arthritis
Neuropharmacological EffectsInteraction with serotonin receptors

Q & A

Q. What spectroscopic techniques are recommended for structural elucidation of this compound?

Structural characterization of this compound typically employs nuclear magnetic resonance (NMR) (¹H and ¹³C), mass spectrometry (MS) , and infrared (IR) spectroscopy . For example:

  • NMR identifies substituents on the piperazine and indole rings, resolving coupling constants and confirming regiochemistry .
  • MS validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
  • IR detects functional groups like sulfonyl (S=O) and carbonyl (C=O) stretches .

Q. What are the common synthetic pathways for analogs with piperazine and sulfonylindole moieties?

Multi-step synthesis often involves:

Sulfonylation : Introducing the phenylsulfonyl group to the indole nitrogen using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) .

Piperazine coupling : Alkylation or acylation of 4-methylpiperazine with a carbonyl-containing intermediate, requiring catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the final product .

Table 1 : Key Reaction Conditions for Piperazine Coupling

StepReagents/ConditionsYield (%)Purity (HPLC)Source
AcylationDCM, DCC, RT, 12h65–78>95%
AlkylationK2CO3, DMF, 80°C72–85>90%

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved in pharmacological assays?

Contradictions in solubility (e.g., DMSO vs. aqueous buffers) require:

  • Solvent screening : Test solubility in co-solvents (e.g., PEG-400 or cyclodextrins) to enhance bioavailability .
  • pH adjustment : The piperazine moiety’s basicity allows solubility modulation via protonation in acidic buffers (pH 4–6) .
  • Dynamic light scattering (DLS) : Confirm colloidal stability in biological media to distinguish true solubility from aggregation artifacts .

Q. What strategies optimize selectivity for target receptors (e.g., serotonin/dopamine) in derivative design?

To enhance receptor specificity:

  • Molecular docking : Model interactions between the sulfonylindole group and receptor hydrophobic pockets (e.g., 5-HT2A vs. D2) .
  • Bioisosteric replacement : Substitute the phenylsulfonyl group with thiophene or pyridine to alter steric/electronic profiles .
  • Pharmacophore mapping : Align piperazine’s nitrogen atoms with key hydrogen-bonding residues in target binding sites .

Q. How should crystallographic data (e.g., X-ray) guide conformational analysis?

Single-crystal X-ray diffraction (as in ) reveals:

  • Torsion angles : Between the piperazine and ethanone linker, critical for bioactive conformation.
  • Packing interactions : Hydrogen bonds involving the sulfonyl group, influencing solid-state stability.
  • Validation : Compare experimental vs. DFT-calculated bond lengths (mean σ(C–C) = 0.002 Å in ).

Methodological Guidance for Data Contradictions

Q. How to address discrepancies in reported IC50 values across cell-based assays?

  • Assay standardization : Normalize data to internal controls (e.g., ATP levels for viability) .
  • Metabolic interference : Test for CYP450 inhibition by the methylpiperazine group using liver microsomes .
  • Statistical rigor : Apply ANOVA with post-hoc tests to compare replicates across labs .

Q. What analytical methods validate purity when HPLC/MS results conflict with biological activity?

  • Orthogonal techniques : Combine HPLC with capillary electrophoresis (CE) or 2D-NMR to detect trace impurities .
  • Bioassay-guided fractionation : Isolate active fractions to identify contaminants responsible for off-target effects .

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